![molecular formula C14H15N3O2S B2884555 (4-(Pyridazin-3-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone CAS No. 1797597-42-2](/img/structure/B2884555.png)
(4-(Pyridazin-3-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the reaction mechanism .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity with other substances .Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry due to their presence in many pharmaceuticals. The compound could serve as a precursor in synthesizing various piperidine derivatives. These derivatives can be used to create drugs with potential activity against diseases such as cancer, Alzheimer’s, and hypertension .
Pharmacological Applications
The piperidine moiety is a common feature in drugs approved by the FDA. This compound could be investigated for its pharmacological applications, potentially acting as an anticancer, antimicrobial, or anti-inflammatory agent. Its unique structure might interact with biological targets in novel ways, leading to new therapeutic strategies .
Biological Activity Studies
The thiophene and pyridazine components of the compound suggest it may exhibit significant biological activity. Research could focus on its interaction with various enzymes or receptors, contributing to the understanding of its pharmacodynamics and pharmacokinetics .
Chemical Biology and Probe Development
As a chemical probe, this compound could help elucidate biological pathways or disease mechanisms. Its application in chemical biology could provide insights into cellular processes and help identify new drug targets .
Material Science
The unique electronic properties of thiophene make it valuable in material science. This compound could be used in the development of organic semiconductors, conducting polymers, or photovoltaic materials .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reagent in chromatography or spectrometry to detect or quantify biological substances. Its distinct chemical signature would make it a valuable tool for analytical methods .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(4-pyridazin-3-yloxypiperidin-1-yl)-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-14(12-3-2-10-20-12)17-8-5-11(6-9-17)19-13-4-1-7-15-16-13/h1-4,7,10-11H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMNXALIWMVCNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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